2-Amino-3-chloro-5-methylpyridine
Overview
Description
2-Amino-3-chloro-5-methylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C6H7N. It is characterized by a pyridine ring which is substituted with an amino group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2-Amino-3-chloro-5-methylpyridine and its derivatives can be achieved through several methods. One approach involves the Knoevenagel condensation, cyclization, chlorination, hydrolysis, and Hoffman reaction starting from 4,4-dimethoxy-2-butanone and malononitrile, with an overall yield reported to be 57.3% . Another method describes the synthesis of a related compound, 2-chloro-5-hydroxynicotinonitrile, via 5-amino-2-chloro-3-methylpyridine, which could potentially be adapted for the synthesis of 2-Amino-3-chloro-5-methylpyridine .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-chloro-5-methylpyridine derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of bis(2-amino-5-methylpyridinium) tetrachlorozincate was determined, showing minimal tetrahedral distortion of the ZnCl4^2− ion . Additionally, the crystal structure of 2-amino-5-methylpyridine hydrochloride has been solved, providing insights into the arrangement of molecules and the importance of C-H...O interactions .
Chemical Reactions Analysis
2-Amino-3-chloro-5-methylpyridine can participate in various chemical reactions. It has been used to form complexes with metals such as zinc and cobalt, indicating its ability to act as a ligand . The photochemical dimerization of 2-aminopyridines, including 2-amino-5-chloropyridine, has been studied, resulting in the formation of 1,4-dimers with anti-trans configuration . These reactions highlight the compound's reactivity and potential for forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-chloro-5-methylpyridine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 2-amino-5-methylpyridine hydrochloride and hydrobromide salts reveals information about their stability and intermolecular interactions . The synthesis and characterization of 2-chloro-3-amino-4-methylpyridine oxychloride cement provide data on its vibrational properties, which are essential for understanding its behavior in various environments . Furthermore, the study of Co(II) complexes with 2-amino-5-chloropyridine sheds light on their magnetic properties and electronic spectra, which are crucial for applications in materials science .
Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : 2-Amino-3-chloro-5-methylpyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in crop protection from pests .
- Methods of Application : The synthesis of TFMP involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); this is followed by vapor–phase fluorination of 2,3,5-DCTC .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Organic Compounds
- Summary of Application : 2-Chloro-5-methylpyridine, which can be synthesized from 2-Amino-3-chloro-5-methylpyridine, is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The compounds synthesized from 2-Chloro-5-methylpyridine include 2-methylthio-5-pyridinemethylene amine, 5-methyl-2,2’-bipyridine, and 1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole .
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTHZSSUQJRBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482442 | |
Record name | 2-Amino-3-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-5-methylpyridine | |
CAS RN |
31430-41-8 | |
Record name | 2-Amino-3-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-chloro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.